molecular formula C16H11F3N2O2S B2697964 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034488-79-2

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2697964
CAS No.: 2034488-79-2
M. Wt: 352.33
InChI Key: FDDDDRVKMUPHMT-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, furan, and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Thiophene-Furan Intermediate

      Starting Materials: Thiophene-2-carbaldehyde and furan-2-carbaldehyde.

      Reaction: A condensation reaction to form the thiophene-furan intermediate.

      Conditions: Acidic or basic catalysts, typically under reflux conditions.

  • Nicotinamide Coupling

      Starting Materials: The thiophene-furan intermediate and 6-(trifluoromethyl)nicotinic acid.

      Reaction: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

      Conditions: Room temperature to moderate heating, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to handle multiple steps and reagents.

    Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidized derivatives of the thiophene or furan rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the nitro or carbonyl groups if present.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives at the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.

Biology and Medicine

    Pharmacology: Investigated for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.

    Biochemical Research: Used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.

Industry

    Materials Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) analogs.

    Thiophene-Furan Hybrids: Other compounds featuring both thiophene and furan rings.

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to:

    Trifluoromethyl Group: Enhances its chemical stability and biological activity.

    Hybrid Structure: Combines multiple heterocyclic rings, offering diverse reactivity and interaction potential.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-6-3-10(8-20-14)15(22)21-9-11-4-5-12(23-11)13-2-1-7-24-13/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDDRVKMUPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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